Magnesium phosphate hydrate

Vue d'ensemble

Description

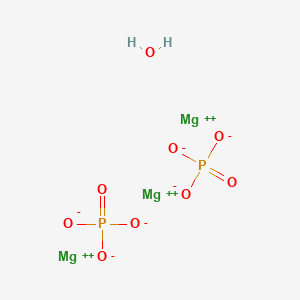

Magnesium phosphate hydrate is a compound that consists of magnesium, phosphate, and water molecules. It is known for its excellent biocompatibility and biodegradability, making it a promising candidate for various biomedical applications. The compound appears in several forms and hydrates, with the general formula Mg₃(PO₄)₂·xH₂O .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium phosphate hydrate can be synthesized using various methods. One common approach is the microwave-assisted hydrothermal method, which is rapid, surfactant-free, and environmentally friendly . This method involves reacting magnesium oxide with orthophosphoric acid under controlled pH conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting magnesium oxide with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium phosphate hydrate undergoes several types of chemical reactions, including:

Hydration: The compound can react with water to form different hydrates.

Acid-Base Reactions: It reacts with acids like hydrochloric acid to form phosphoric acid and magnesium chloride.

Common Reagents and Conditions:

Hydrochloric Acid: Used in acid-base reactions to produce phosphoric acid and magnesium chloride.

Water: Used in hydration reactions to form various hydrates.

Major Products Formed:

- Phosphoric Acid (H₃PO₄)

- Magnesium Chloride (MgCl₂)

- Magnesium Hydroxide (Mg(OH)₂)

Applications De Recherche Scientifique

Drug Delivery Systems

Magnesium phosphate hydrate has shown significant promise in drug delivery systems due to its biocompatibility and biodegradability. Recent studies have focused on the synthesis of this compound nanosheets (MPHS) using microwave-assisted hydrothermal methods. These nanosheets exhibit excellent protein adsorption capacity and can effectively load and release anticancer drugs, such as docetaxel. The high biocompatibility of MPHS facilitates osteoblast adhesion and spreading, making it suitable for various biomedical applications, including drug delivery and protein adsorption .

Bone Cements

Magnesium phosphate-based bone cements are gaining attention as bioactive substitutes for traditional calcium phosphate cements. A novel dual-setting bone cement composed of magnesium potassium phosphate combined with sodium alginate has been developed. This biocomposite cement demonstrates improved injectability, mechanical strength, and cytocompatibility with osteoblasts, making it suitable for minimally invasive orthopedic procedures . The properties of this cement, including its curing time and microstructure, have been extensively studied to optimize its application in clinical settings.

Wastewater Treatment

Magnesium phosphate hydrates play a crucial role in wastewater treatment processes, particularly in the precipitation of phosphate minerals by microorganisms. Research indicates that specific bacteria can precipitate magnesium phosphate crystals from wastewater, contributing to phosphorus recovery and pollution reduction . This process not only helps in treating domestic wastewater but also aids in recovering valuable resources from it.

Phosphate Recovery

The recovery of phosphorus through struvite precipitation (MgNH₄PO₄·6H₂O) is another critical application of magnesium phosphate hydrates. Studies have shown that adjusting the concentrations of magnesium, ammonium, and phosphate can optimize struvite precipitation from wastewater, thereby reducing environmental pollution while conserving phosphorus resources .

Heat-Absorbing Materials

Magnesium phosphate hydrates are also utilized in the development of heat-absorbing materials for various industrial applications. These materials can be incorporated into construction materials to enhance their thermal resistance properties, which is particularly beneficial for facilities like power plants . The ability to absorb heat at elevated temperatures makes magnesium phosphate hydrates valuable in managing thermal loads.

Coatings for Implants

Recent advancements have led to the development of antibacterial coatings based on tri-magnesium phosphate hydrate for polyetheretherketone (PEEK) implants. These coatings not only provide antibacterial properties but also enhance the biocompatibility of implants used in medical applications . The rapid microwave irradiation technique used for coating synthesis allows for efficient production while maintaining material integrity.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery systems | High biocompatibility; effective drug release |

| Bone cements | Improved injectability; mechanical strength | |

| Environmental | Wastewater treatment | Phosphorus recovery; pollution reduction |

| Phosphate recovery | Resource conservation; environmental protection | |

| Material Science | Heat-absorbing materials | Enhanced thermal resistance |

| Antibacterial coatings | Improved implant safety and effectiveness |

Mécanisme D'action

The mechanism of action of magnesium phosphate hydrate involves its interaction with biological molecules. For instance, in drug delivery applications, the compound can adsorb and release drugs in a controlled manner. The high biocompatibility and biodegradability of this compound make it suitable for interacting with biological tissues without causing adverse effects .

Comparaison Avec Des Composés Similaires

Magnesium phosphate hydrate is unique due to its excellent biocompatibility and biodegradability. Similar compounds include:

- Calcium Phosphate: Widely used in biomedical applications but has different biocompatibility and degradation properties .

- Ammonium this compound: Used in similar applications but has different chemical properties .

- Zinc Phosphate: Used in dental cements and coatings but has different mechanical properties .

This compound stands out due to its unique combination of properties, making it highly suitable for a wide range of applications in scientific research and industry.

Activité Biologique

Magnesium phosphate hydrate (MPH) is a compound that has garnered significant attention in biomedical research due to its diverse biological activities and applications, particularly in bone regeneration and drug delivery systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Magnesium phosphate hydrates are inorganic compounds that can exist in various forms, including magnesium potassium phosphate (MKP) and magnesium ammonium phosphate (MAP). These compounds are characterized by their ability to form hydrates and their biocompatibility, making them suitable for various medical applications.

Biological Properties

1. Biocompatibility and Cytotoxicity

- Studies have shown that magnesium phosphate hydrates exhibit excellent biocompatibility with human cells. For instance, research indicates that these materials do not elicit cytotoxic responses in human osteoblasts (bone-forming cells), making them suitable for orthopedic applications .

- An investigation into the cytotoxicity of magnesium phosphate nanoparticles revealed no significant adverse effects on cell viability, supporting their use in biomedical applications .

2. Osteoconductivity and Bone Regeneration

- Magnesium phosphate hydrates have been shown to promote osteoconductivity, which is essential for bone regeneration. They facilitate the attachment and proliferation of osteoblasts, enhancing bone healing processes .

- A case study demonstrated that a magnesium phosphate-based bone cement significantly improved bone healing in animal models compared to traditional materials .

3. Drug Delivery Systems

- Research has explored the use of magnesium phosphate as a nanocarrier for drug delivery. For example, a comparative study highlighted the effectiveness of magnesium phosphate nanosheets in delivering SRT1720, a compound known for its pro-angiogenic properties, showing similar efficacy to calcium phosphate carriers .

- The ability of magnesium phosphate to enhance drug solubility and bioavailability has been attributed to its unique structural properties and interaction with biological tissues .

Magnesium phosphate hydrates exert their biological effects through several mechanisms:

- Ion Release : The release of Mg²⁺ ions from magnesium phosphate hydrates plays a crucial role in cellular signaling pathways involved in bone formation and remodeling .

- pH Regulation : These compounds can help maintain physiological pH levels in surrounding tissues, which is beneficial for cellular activities during the healing process .

- Hydration Behavior : The hydration reactions of magnesium phosphates influence their mechanical properties and biological performance. Studies have shown that hydration products like struvite (KMgPO₄·6H₂O) contribute positively to the material's bioactivity .

Data Tables

| Property | Value/Observation |

|---|---|

| Cytotoxicity | Non-cytotoxic to osteoblasts |

| Osteoconductivity | Enhanced cell attachment and proliferation |

| Drug Delivery Efficiency | Comparable efficacy to calcium phosphate carriers |

| Ion Release Rate | Sustained release of Mg²⁺ ions |

| Hydration Products | Formation of struvite contributes to bioactivity |

Case Studies

- Bone Cement Application :

- Nanocarrier for Drug Delivery :

Propriétés

IUPAC Name |

trimagnesium;diphosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESIJKDWGUWFEP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421969 | |

| Record name | Magnesium phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53408-95-0 | |

| Record name | Magnesium phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.